molecular formula C11H17NO2 B12980339 Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B12980339
M. Wt: 195.26 g/mol
InChI Key: VMXYNAWGYXCEFT-QCLAVDOMSA-N
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Description

Ethyl (1R,2S,3R,4S)-3-aminobicyclo[222]oct-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. The specific reagents and conditions can vary, but common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared to other bicyclic compounds such as:

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with different functional groups.

    7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic ring, leading to different chemical properties and reactivity.

The uniqueness of Ethyl (1R,2S,3R,4S)-3-aminobicyclo[22

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C11H17NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h3,5,7-10H,2,4,6,12H2,1H3/t7-,8+,9-,10+/m0/s1

InChI Key

VMXYNAWGYXCEFT-QCLAVDOMSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@H]([C@H]1N)C=C2

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)C=C2

Origin of Product

United States

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